molecular formula C22H26N10O3S B2757578 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 672913-66-5

1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Katalognummer B2757578
CAS-Nummer: 672913-66-5
Molekulargewicht: 510.58
InChI-Schlüssel: OMOYUHQJUKUXGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N10O3S and its molecular weight is 510.58. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

Research on similar compounds emphasizes the importance of understanding the metabolism and disposition of novel therapeutic agents. For example, studies on orexin receptor antagonists and cannabinoid receptor antagonists highlight the complex metabolic pathways these compounds undergo in the human body. They are primarily metabolized in the liver, with fecal and urinary excretion being significant routes of elimination (Renzulli et al., 2011); (Miao et al., 2012). Understanding these pathways is crucial for predicting drug interactions, potential toxicities, and tailoring individualized treatment plans.

Pharmacokinetics

Pharmacokinetic studies are essential for characterizing how a drug is absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition of selective cannabinoid receptor antagonists in humans has been thoroughly investigated, providing critical insights into their absorption rates, bioavailability, and the extent of their metabolism (Z. Miao et al., 2012). Such studies are indispensable for the rational design of dosing regimens and for ensuring optimal therapeutic efficacy.

Therapeutic Potential and Mechanisms of Action

While the direct therapeutic applications of "1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" are not discussed, related compounds have been explored for their potential in treating various conditions. For example, temozolomide has shown promise in treating low-grade gliomas, with studies demonstrating its effectiveness and tolerability in this patient population (Quinn et al., 2003). These findings underscore the potential of novel compounds in addressing unmet medical needs.

Eigenschaften

IUPAC Name

1-[3-methyl-2,6-dioxo-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N10O3S/c1-29-18-16(19(34)25-21(29)35)31(20(24-18)30-11-8-14(9-12-30)17(23)33)10-5-13-36-22-26-27-28-32(22)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,23,33)(H,25,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYUHQJUKUXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972788
Record name 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

CAS RN

5728-55-2
Record name 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.